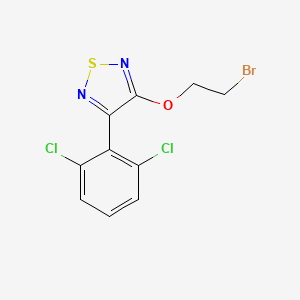
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a benzyloxycarbonyl-protected amine. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid typically involves several steps:
Formation of the Boronic Acid Intermediate: This can be achieved through the reaction of phenylboronic acid with appropriate protecting groups and substituents.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a reaction with benzyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
化学反应分析
Types of Reactions
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid can undergo various types of chemical reactions:
Suzuki-Miyaura Coupling: This is a key reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and boronic acid functional groups.
Substitution Reactions: The benzyloxycarbonyl group can be substituted under appropriate conditions to introduce other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while oxidation and reduction reactions would modify the functional groups present on the molecule.
科学研究应用
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the synthesis of advanced materials and as a building block for more complex molecules.
作用机制
The mechanism of action of (4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The benzyloxycarbonyl group serves as a protecting group for the amine, preventing unwanted side reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid compound used in similar coupling reactions.
Pinacol Boronic Esters: Used as intermediates in organic synthesis.
4-((N-Boc-amino)methyl)phenylboronic acid: Another boronic acid derivative with a different protecting group.
Uniqueness
(4-(2-(((Benzyloxy)carbonyl)(methyl)amino)ethyl)phenyl)boronicacid is unique due to its specific combination of functional groups, which allows for selective reactions and protection of the amine group
属性
分子式 |
C17H20BNO4 |
|---|---|
分子量 |
313.2 g/mol |
IUPAC 名称 |
[4-[2-[methyl(phenylmethoxycarbonyl)amino]ethyl]phenyl]boronic acid |
InChI |
InChI=1S/C17H20BNO4/c1-19(17(20)23-13-15-5-3-2-4-6-15)12-11-14-7-9-16(10-8-14)18(21)22/h2-10,21-22H,11-13H2,1H3 |
InChI 键 |
JPABPGPWRGJJBA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CCN(C)C(=O)OCC2=CC=CC=C2)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Bromo-5-(3-hydroxypropyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B8409972.png)




![4(1h)-Quinazolinone,2-[(2-methylphenyl)amino]-](/img/structure/B8409996.png)

![9-Amino-1,4-dioxa-7-azaspiro[4.4]nonane](/img/structure/B8410002.png)
![2-[1,2,4-Triazolo(4,3-a)pyridin-3-ylmercapto]ethanol](/img/structure/B8410014.png)
![6-Phenyl-imidazo[1,5-d]-as-triazine-4(3H)-thione](/img/structure/B8410026.png)


